

# Spectral Data of Liangshanin A: A Technical Overview

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## Compound of Interest

Compound Name: *Liangshanin A*

Cat. No.: *B8260270*

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Initial investigations for the spectral and biological data of a compound designated as "**Liangshanin A**" have not yielded specific results in publicly accessible scientific databases and literature. This suggests that "**Liangshanin A**" may be a novel or recently isolated natural product, potentially from the plant genus *Ardisia*, given the regional name "Liangshan," which is often associated with species such as *Ardisia liangshanensis*. The genus *Ardisia* is known to be a rich source of diverse phytochemicals, including triterpenoid saponins, isocoumarins, phenols, and quinones.

While specific data for **Liangshanin A** is not available, this guide will provide a general framework for the type of spectral data and experimental protocols that would be expected for a novel natural product of this nature. The information presented below is based on established methodologies for the structural elucidation of natural products.

## Spectroscopic Data

The structural determination of a new chemical entity like **Liangshanin A** would fundamentally rely on a combination of spectroscopic techniques. The data is typically presented in a structured format to allow for clear interpretation and verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **Liangshanin A** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta\text{H}$ (ppm)	Multiplicity	J (Hz)
...	...	...	...

| ... | ... | ... | ... |

Table 2: Hypothetical  $^{13}\text{C}$  NMR and HMBC Correlation Data for **Liangshanin A** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta\text{C}$ (ppm)	HMBC ( $^1\text{H} \rightarrow ^{13}\text{C}$ )
...	...	...

| ... | ... | ... |

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for **Liangshanin A**

Technique	Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	$[\text{M}+\text{Na}]^+$ (m/z)	High-Resolution MS (HRMS)
-----------	-----------------	-------------------------------	--------------------------------	---------------------------

| ESI-MS | Positive | ... | ... | ... |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for **Liangshanin A**

Wavenumber (cm <sup>-1</sup> )	Assignment
...	... (e.g., O-H stretch)
...	... (e.g., C=O stretch)

| ... | ... (e.g., C-O stretch) |

## Experimental Protocols

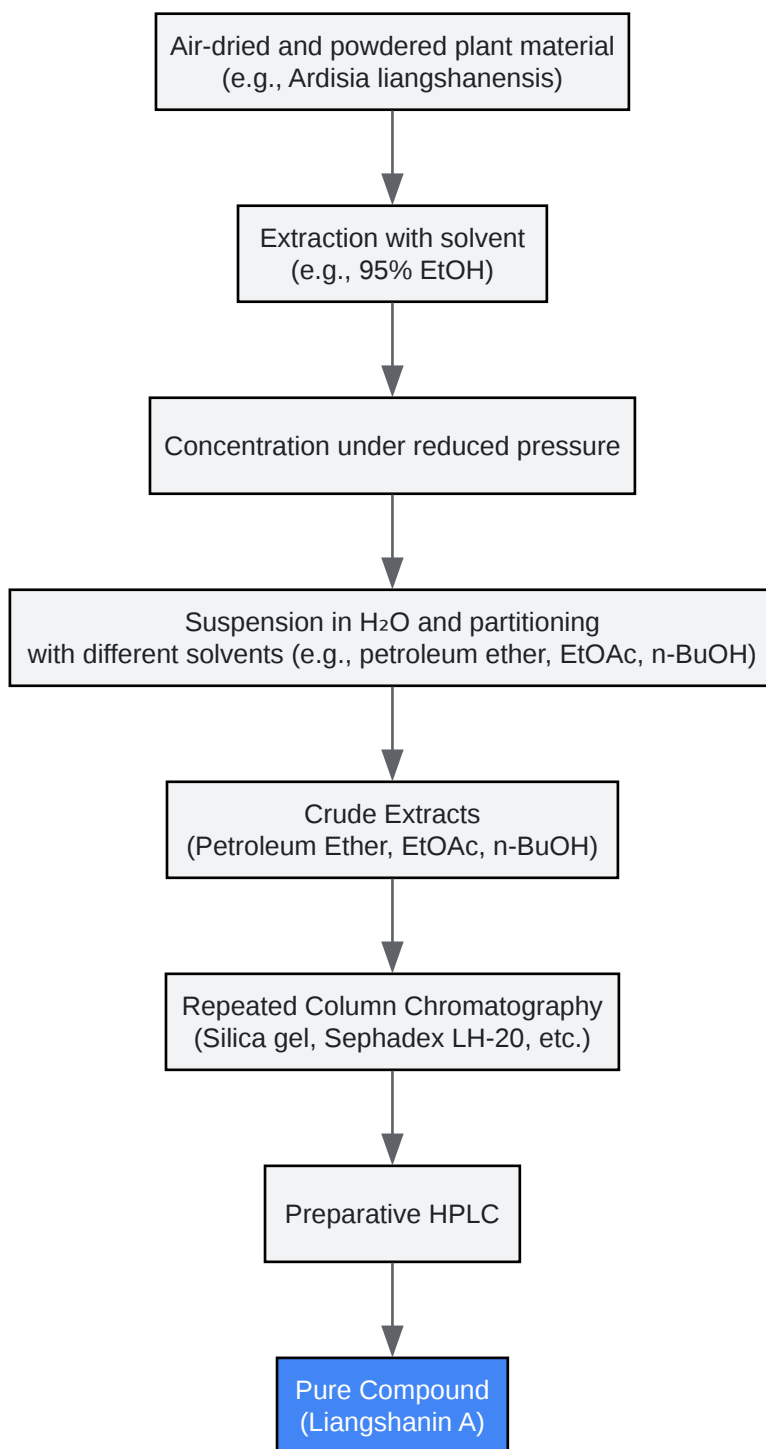
Detailed experimental protocols are essential for the reproducibility of scientific findings.

### General Experimental Procedures

Optical rotations are typically measured on a polarimeter. UV spectra are recorded on a UV-visible spectrophotometer. IR spectra are obtained using an FT-IR spectrometer. NMR spectra are recorded on a spectrometer, often at 500 or 600 MHz for <sup>1</sup>H and 125 or 150 MHz for <sup>13</sup>C, using standard pulse sequences. Chemical shifts are usually reported in ppm relative to the solvent signal. Mass spectra are obtained using an ESI-TOF or similar high-resolution mass spectrometer.

### Extraction and Isolation

The extraction and isolation process is critical for obtaining pure compounds for structural analysis. The workflow for such a process can be visualized as follows:

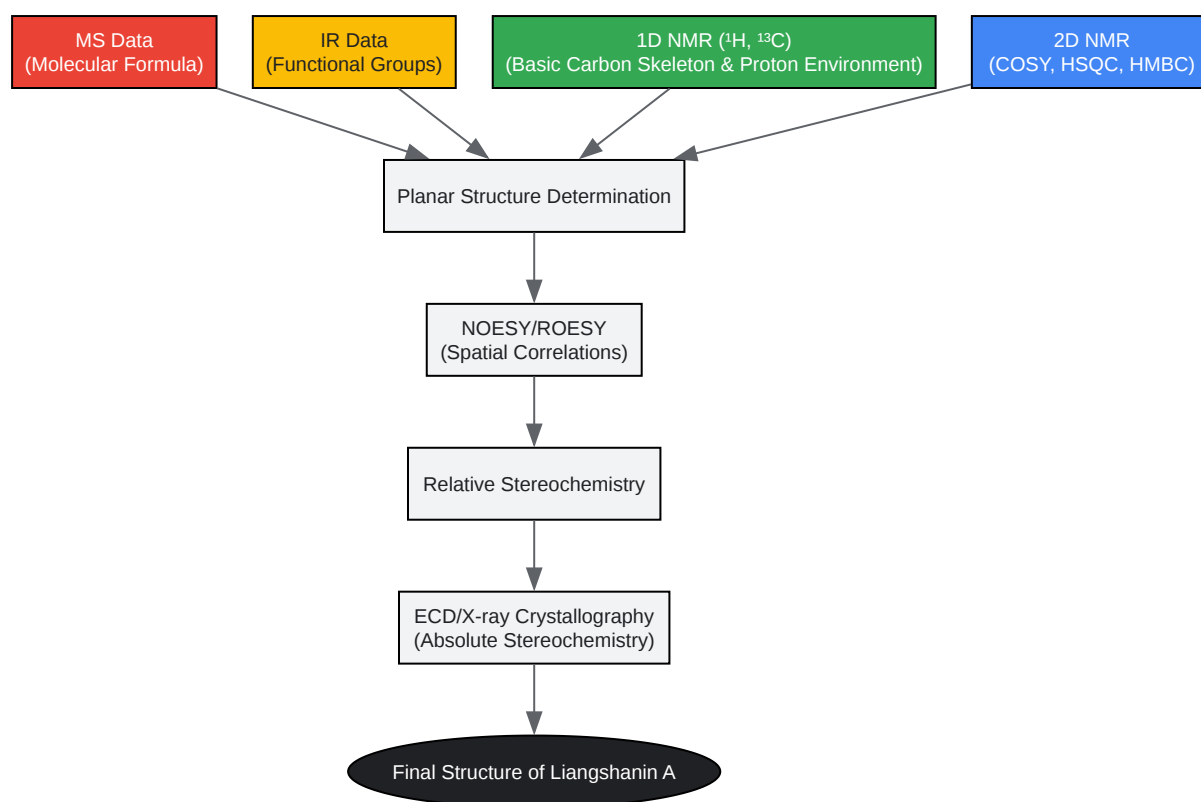


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**Caption:** General workflow for the extraction and isolation of a natural product.

## Logical Relationships in Structure Elucidation

The process of determining the structure of a new compound involves a logical flow of information from various spectroscopic experiments.



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**Caption:** Logical workflow for the structural elucidation of a novel compound.

Disclaimer: The data and diagrams presented in this document are hypothetical and serve as a template for the kind of information that would be provided for a newly discovered natural product. Specific details for **Liangshanin A** can only be populated once the primary scientific literature describing its isolation and characterization becomes available.

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